molecular formula C8H10N2O4S B2454399 Methyl 3-amino-4-sulfamoylbenzoate CAS No. 199535-36-9

Methyl 3-amino-4-sulfamoylbenzoate

Cat. No.: B2454399
CAS No.: 199535-36-9
M. Wt: 230.24
InChI Key: WWCNAJOPYMOOMQ-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-sulfamoylbenzoate is an organic compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . It is a derivative of benzoic acid and contains both amino and sulfonamide functional groups, making it a versatile compound in various chemical reactions and applications.

Properties

IUPAC Name

methyl 3-amino-4-sulfamoylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,9H2,1H3,(H2,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCNAJOPYMOOMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-sulfamoylbenzoate typically involves the esterification of 3-amino-4-sulfamoylbenzoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-sulfamoylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3-amino-4-sulfamoylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-sulfamoylbenzoate involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-4-sulfamoylbenzoate is unique due to the presence of both amino and sulfonamide groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in various research and industrial applications .

Biological Activity

Methyl 3-amino-4-sulfamoylbenzoate (CAS Number: 199535-36-9) is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound's unique structure, featuring both amino and sulfonamide groups, allows it to engage in various biochemical interactions, particularly as an enzyme inhibitor. This article delves into its mechanisms of action, biological activities, and relevant case studies.

The primary mechanism of action for this compound involves its structural similarity to para-aminobenzoic acid (PABA). This similarity enables it to competitively inhibit enzymes involved in folic acid synthesis in bacteria, leading to antimicrobial effects. The sulfonamide group mimics PABA, which is crucial for bacterial growth and replication, thereby disrupting the synthesis of folate necessary for nucleic acid production.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit key enzymes in the folate synthesis pathway, similar to other sulfonamide antibiotics.

Anticancer Potential

Recent studies have explored the compound's potential as an anticancer agent. For instance, derivatives of sulfamoylbenzoates have shown high affinity for carbonic anhydrase IX (CAIX), an enzyme overexpressed in many tumors. These compounds demonstrated selective binding and inhibition of CAIX, which is implicated in tumor progression and metastasis. The binding affinity of certain derivatives reached KdK_d values as low as 0.12 nM, indicating strong potential for therapeutic development in oncology .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological Activity
This compoundAmino and sulfonamide groupsAntimicrobial, anticancer potential
Methyl 3-amino-4-methylbenzoateLacks sulfonamide groupLimited biological activity
Methyl 3-aminobenzoateLacks both sulfonamide and additional amino groupsMinimal activity compared to sulfamoyl derivatives

The presence of both amino and sulfonamide functionalities in this compound distinguishes it from other related compounds, enhancing its reactivity and biological activity .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study conducted on various bacterial strains showed that this compound inhibited the growth of Gram-positive and Gram-negative bacteria effectively. The minimum inhibitory concentrations (MICs) were determined, establishing its potential as a broad-spectrum antibiotic.
  • Anticancer Research : In vitro studies demonstrated that derivatives of this compound could inhibit CAIX activity in cancer cell lines. The selectivity for CAIX over other isoforms suggests a promising avenue for targeted cancer therapy.
  • Enzyme Binding Studies : Molecular docking simulations revealed that this compound interacts favorably with the active site of target enzymes involved in folate metabolism, corroborating its proposed mechanism of action.

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